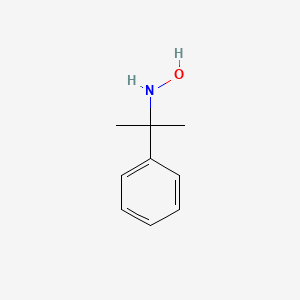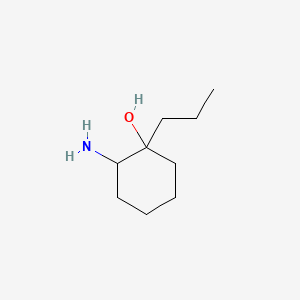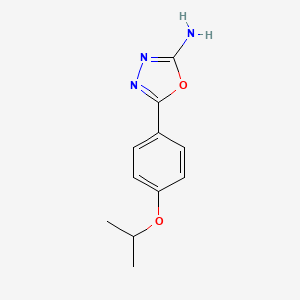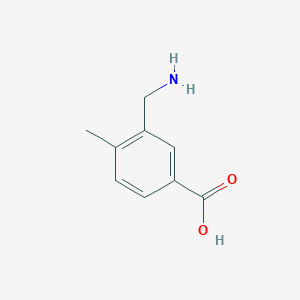![molecular formula C13H21N B13269396 (Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13269396.png)
(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine is an organic compound with the molecular formula C₁₃H₂₁N and a molecular weight of 191.31 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a butan-2-yl group and a 2,5-dimethylphenylmethyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine typically involves the reaction of 2,5-dimethylbenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can affect pathways involved in cellular signaling, enzyme activity, and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine
- (Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine
- (Butan-2-yl)[(2,6-dimethylphenyl)methyl]amine
Uniqueness
(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness can lead to different physical and chemical properties compared to its isomers .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-5-12(4)14-9-13-8-10(2)6-7-11(13)3/h6-8,12,14H,5,9H2,1-4H3 |
InChI Key |
UOPQKOGFEHHUSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B13269313.png)

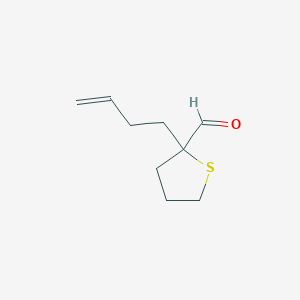
![1-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13269327.png)

![3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13269330.png)

![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13269339.png)

